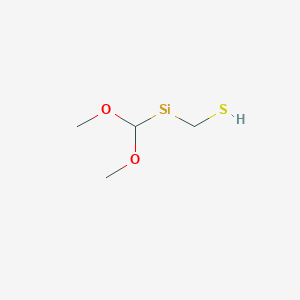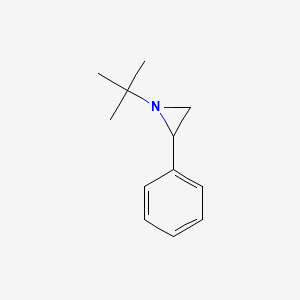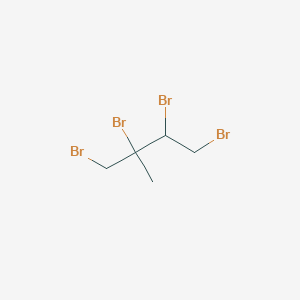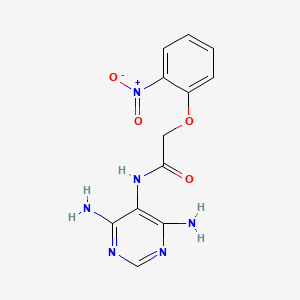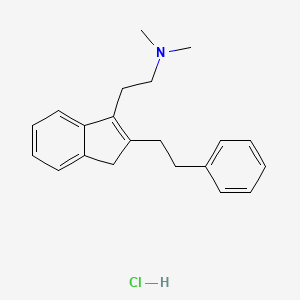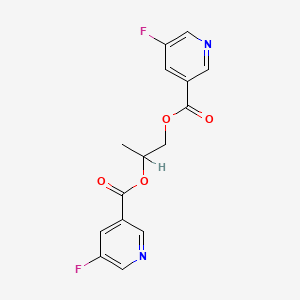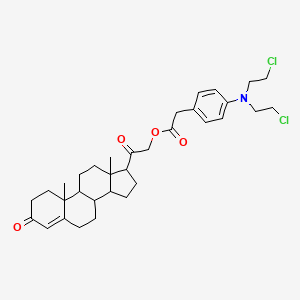
4-Methoxycyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycyclopent-4-ene-1,3-dione is a chemical compound known for its unique structure and reactivity It is a derivative of cyclopentenedione, characterized by the presence of a methoxy group at the fourth position of the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, where the precursor undergoes cyclization to form the desired compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxycyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxycyclopent-4-ene-1,3-dione has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a pharmacological agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 4-Methoxycyclopent-4-ene-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate various signaling pathways, including those regulated by NF-κB and MAPKs . Its ability to form stable intermediates during reactions makes it a valuable tool in studying biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Lucidone: A naturally occurring cyclopentenedione with similar structural features.
Cyclopent-4-ene-1,3-diones fused with heterocycles: These compounds share the cyclopentenedione core but have additional fused rings that enhance their reactivity and applications.
Uniqueness: 4-Methoxycyclopent-4-ene-1,3-dione stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
22837-71-4 |
|---|---|
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
4-methoxycyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6H6O3/c1-9-6-3-4(7)2-5(6)8/h3H,2H2,1H3 |
InChI-Schlüssel |
KGDPFEKKASOBDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


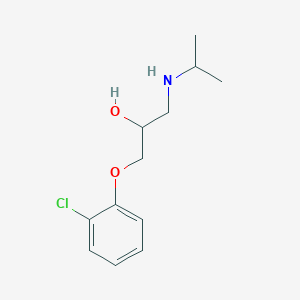

![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)

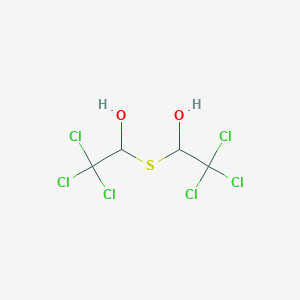
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
